

Physical and chemical properties of 25-Desacetyl Rifampicin-d3

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

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Technical Guide: 25-Desacetyl Rifampicin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **25-Desacetyl Rifampicin-d3**, a deuterated analog of a primary active metabolite of Rifampicin. This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

25-Desacetyl Rifampicin-d3 is the deuterated form of 25-Desacetyl Rifampicin, a significant metabolite of the antibiotic Rifampicin. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based analyses.

The quantitative physical and chemical data for **25-Desacetyl Rifampicin-d3** are summarized in the table below for ease of reference and comparison.

Property	Value	Citations
Chemical Name	25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin	[1] [2]
Synonyms	25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3	[1] [2] [3]
Molecular Formula	C ₄₁ H ₅₃ D ₃ N ₄ O ₁₁	[1] [3] [4]
Molecular Weight	783.92 g/mol	[1] [4] [5]
Appearance	Reddish-Orange to Brown-Orange Solid	[1] [2]
Melting Point	>162°C (decomposes)	[1] [5]
Solubility	Slightly soluble in DMSO.	[6]
Purity	>85% to >98% (Varies by supplier)	[3]
Storage	Store at -20°C. May be shipped on blue ice.	[1] [2] [5]
Unlabeled CAS	16783-99-6	[5] [6] [7]

Experimental Protocols

Synthesis of 25-Desacetyl Rifampicin from Rifampicin (General Protocol)

The synthesis of 25-Desacetyl Rifampicin is typically achieved through the deacetylation of Rifampicin. While a specific protocol for the deuterated analog is not publicly detailed, the following procedure for the unlabeled compound, adapted from established methods, illustrates the general chemical transformation. The synthesis of the d3-labeled compound would start from a correspondingly labeled Rifampicin precursor.

Principle: The acetyl group at the 25-position of the rifamycin core is hydrolyzed under basic conditions. This process is a common transformation for rifamycin derivatives.[\[1\]](#)

Materials:

- Rifampicin (or Rifampicin-d3)
- Methanol
- 10% Sodium Hydroxide (NaOH) solution
- Chloroform
- Citric Acid (for acidification)
- Water

Procedure:

- Suspension: Suspend Rifampicin in methanol.[\[1\]](#)
- Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the methanolic suspension. The mixture is then stirred at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[1\]](#)
- Neutralization and Extraction: After the reaction is complete, the solution is acidified with citric acid. The product is then extracted from the aqueous solution using an organic solvent like chloroform.[\[1\]](#)
- Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting residue, containing 25-Desacetyl Rifampicin, can be further purified by crystallization from a suitable solvent system, such as methanol and ether.[\[1\]](#)

Analytical Methodology: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of 25-Desacetyl Rifampicin in various matrices, including plasma and urine.

[8]

Instrumentation:

- HPLC system with a UV or photodiode array (PDA) detector.[4][5]
- Reverse-phase C18 column.[4][8]

Mobile Phase and Conditions (Example):

- A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile (e.g., 55:45 v/v).[8]
- Detection is typically performed at a wavelength of 254 nm.[5][8]
- The flow rate is generally maintained around 0.8 to 1.0 mL/min.[5]

Sample Preparation (for biological matrices):

- Extraction: Liquid-liquid extraction is a common method. For instance, a plasma or urine sample can be buffered and then extracted with an organic solvent like chloroform.[8]
- Reconstitution: After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.

Visualizations

Synthesis Workflow: Deacetylation of Rifampicin

The following diagram illustrates the key steps in the chemical synthesis of 25-Desacetyl Rifampicin from its precursor, Rifampicin.

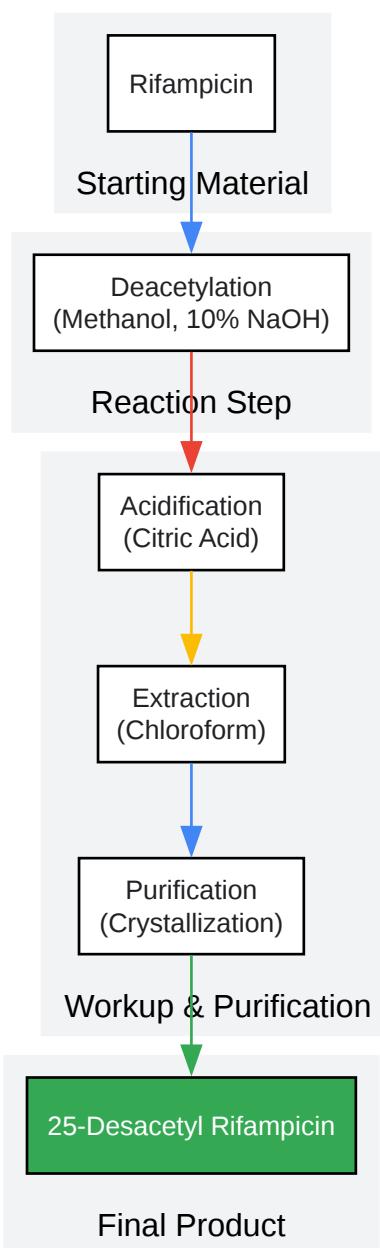


Figure 1: Synthesis Workflow for 25-Desacetyl Rifampicin

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Caption: Synthesis of 25-Desacetyl Rifampicin from Rifampicin.

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